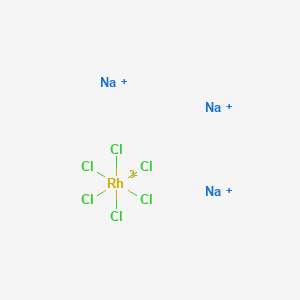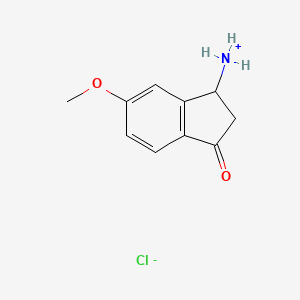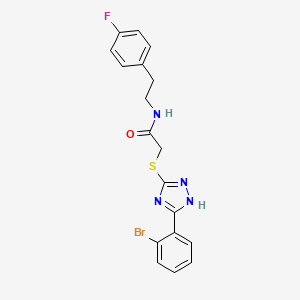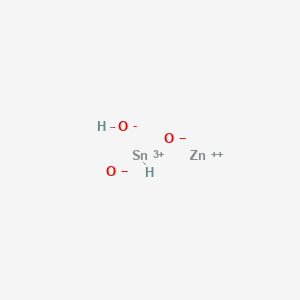
Tin(3+) ZINC(2+) hydroxide dioxidandiide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(3+) ZINC(2+) hydroxide dioxidandiide is a complex compound that combines the properties of tin and zinc in a unique hydroxide structure. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The combination of tin and zinc in a hydroxide matrix can lead to unique chemical and physical properties that are not present in the individual components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tin(3+) ZINC(2+) hydroxide dioxidandiide can be achieved through various methods. One common approach involves the co-precipitation of tin and zinc salts in an alkaline medium. For example, tin chloride and zinc nitrate can be dissolved in water, and then a solution of sodium hydroxide is added to precipitate the hydroxide compound. The reaction conditions, such as temperature, pH, and concentration of reactants, can be optimized to control the properties of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale precipitation processes. The use of continuous reactors and precise control of reaction parameters can ensure consistent quality and yield. Additionally, advanced techniques such as microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tin(3+) ZINC(2+) hydroxide dioxidandiide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both tin and zinc ions allows for a diverse range of reactivity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine can be used to reduce the compound.
Substitution: Substitution reactions can occur with ligands such as ammonia or organic amines, leading to the formation of new complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction can yield lower oxidation state species .
Scientific Research Applications
Chemistry
In chemistry, Tin(3+) ZINC(2+) hydroxide dioxidandiide can be used as a catalyst in various reactions. Its unique structure allows it to facilitate redox reactions and promote the formation of desired products.
Biology
In biological research, this compound can be explored for its potential antimicrobial properties. The combination of tin and zinc ions can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi .
Medicine
In medicine, this compound may be investigated for its potential use in drug delivery systems. The hydroxide matrix can encapsulate therapeutic agents and release them in a controlled manner.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as coatings and composites. Its unique properties can enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of Tin(3+) ZINC(2+) hydroxide dioxidandiide involves the interaction of tin and zinc ions with target molecules. In biological systems, these ions can bind to proteins and enzymes, altering their structure and function. The hydroxide matrix can also facilitate the controlled release of ions, enhancing their bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
Tin(IV) oxide: A common tin compound with applications in electronics and catalysis.
Zinc oxide: Widely used in sunscreens, coatings, and as a catalyst.
Tin(II) chloride: Used in electroplating and as a reducing agent.
Zinc chloride: Employed in textile processing and as a flux in soldering.
Uniqueness
Tin(3+) ZINC(2+) hydroxide dioxidandiide is unique due to its combination of tin and zinc in a single compound. This dual-metal system can exhibit properties that are not present in the individual components, such as enhanced catalytic activity and antimicrobial effects. The hydroxide matrix also provides a stable and versatile platform for various applications.
Properties
Molecular Formula |
H2O3SnZn |
|---|---|
Molecular Weight |
234.1 g/mol |
IUPAC Name |
zinc;oxygen(2-);tin(3+) monohydride;hydroxide |
InChI |
InChI=1S/H2O.2O.Sn.Zn.H/h1H2;;;;;/q;2*-2;+3;+2;/p-1 |
InChI Key |
WDDDUJZPTIVNNR-UHFFFAOYSA-M |
Canonical SMILES |
[OH-].[O-2].[O-2].[Zn+2].[SnH+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


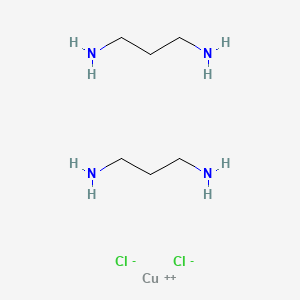
![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
![(11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)](/img/structure/B12513142.png)
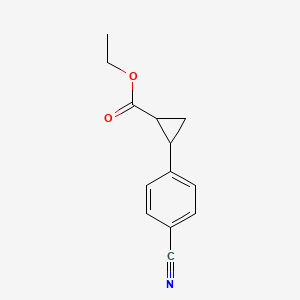
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513154.png)
![2-[(2-{3-[(2-Fluorophenyl)methoxy]phenyl}cyclopentyl)amino]acetamide](/img/structure/B12513157.png)
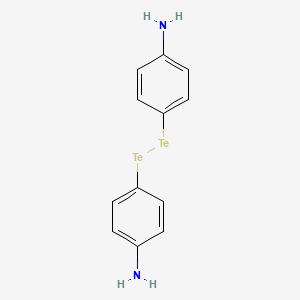
methyl]-3-oxopyrazolidin-1-ium chloride](/img/structure/B12513173.png)

![3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile](/img/structure/B12513198.png)
![Methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B12513202.png)
